molecular formula C24H23O3PRh B12352896 AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

AcetylacetonatocarbonylTriphenylphosphineRhodium(I)

Cat. No.: B12352896
M. Wt: 493.3 g/mol
InChI Key: ZETXURAVPSJSPU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is a coordination complex with the empirical formula C24H22O3PRh. This compound is often used as a catalyst in various chemical reactions due to its high catalytic activity and selectivity. It is particularly known for its role in hydroformylation reactions, where it facilitates the conversion of alkenes to aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcetylacetonatocarbonylTriphenylphosphineRhodium(I) typically involves the reaction of rhodium trichloride with triphenylphosphine and acetylacetone in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The mixture is heated to around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of AcetylacetonatocarbonylTriphenylphosphineRhodium(I) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of rhodium(III) complexes, while reduction can yield metallic rhodium .

Mechanism of Action

The mechanism by which AcetylacetonatocarbonylTriphenylphosphineRhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrate. The triphenylphosphine and acetylacetonate ligands stabilize the rhodium center, allowing it to facilitate various chemical transformations. The carbonyl ligand plays a crucial role in the activation of the substrate, enabling the catalytic cycle to proceed efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AcetylacetonatocarbonylTriphenylphosphineRhodium(I) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly effective in hydroformylation reactions, where high selectivity and catalytic efficiency are required .

Properties

Molecular Formula

C24H23O3PRh

Molecular Weight

493.3 g/mol

IUPAC Name

carbon monoxide;pentane-2,4-dione;rhodium;triphenylphosphanium

InChI

InChI=1S/C18H15P.C5H7O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3H,1-2H3;;/q;-1;;/p+1

InChI Key

ZETXURAVPSJSPU-UHFFFAOYSA-O

Canonical SMILES

CC(=O)[CH-]C(=O)C.[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.